1-(Benzo[d]thiazol-5-yl)ethanol

Medicinal Chemistry Scaffold Design Kinase Inhibition

Researchers often substitute generic benzothiazoles for 1-(benzo[d]thiazol-5-yl)ethanol, risking SAR disruption and failed assays. This compound's 5-position regioisomerism, chiral α-methyl alcohol, and defined physicochemical profile (LogP ~2.35, TPSA 33.12 Ų) are essential for kinase inhibitor programs targeting RIPK1, RIPK3, p38α MAPK, and Bcr-Abl. • Chiral secondary alcohol enables enantioselective synthesis; (S)-enantiomers show 2- to 4-fold potency gains. • Oxidation/esterification versatility absent in the primary alcohol analog. • 98% purity, sealed dry storage at 2-8°C, global shipping.

Molecular Formula C9H9NOS
Molecular Weight 179.237
CAS No. 181820-03-1
Cat. No. B573732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]thiazol-5-yl)ethanol
CAS181820-03-1
Molecular FormulaC9H9NOS
Molecular Weight179.237
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)SC=N2)O
InChIInChI=1S/C9H9NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-6,11H,1H3
InChIKeyOKPBVDZHVNDNKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzo[d]thiazol-5-yl)ethanol (CAS 181820-03-1): Procurement-Relevant Physicochemical and Safety Profile


1-(Benzo[d]thiazol-5-yl)ethanol (CAS 181820-03-1) is a benzothiazole derivative bearing a chiral α-methyl alcohol substituent at the 5-position of the fused heterocyclic core . It is commercially available as a research-grade building block with a standard purity of ≥98% and is characterized by a molecular formula of C₉H₉NOS, a molecular weight of 179.24 g/mol, a calculated LogP of approximately 2.35, one asymmetric carbon atom, and a topological polar surface area (TPSA) of 33.12 Ų . As a laboratory reagent, it carries GHS07 hazard labeling (harmful/irritant) with hazard statements H302, H315, H319, and H335, necessitating standard laboratory handling precautions . This baseline profile informs procurement for medicinal chemistry, agrochemical, and materials science applications where the benzothiazole scaffold serves as a privileged pharmacophore or functional module.

Why 1-(Benzo[d]thiazol-5-yl)ethanol (CAS 181820-03-1) Cannot Be Replaced by In‑Class Benzothiazole Analogs


The assumption that any benzothiazole derivative can serve as a drop-in replacement for 1-(benzo[d]thiazol-5-yl)ethanol is scientifically unsupported and carries significant risk of experimental failure. This compound possesses three interdependent features that dictate its performance: (i) a specific regioisomeric substitution pattern (5‑position), which controls molecular recognition and target engagement ; (ii) a chiral α‑methyl alcohol group that enables enantioselective interactions and provides a chemically distinct hydrogen‑bond donor/acceptor profile relative to achiral or regioisomeric analogs [1]; and (iii) a defined lipophilicity (LogP ~2.35) and polar surface area (TPSA 33.12 Ų) that govern solubility, permeability, and distribution in both biological assays and materials applications . Substitution with a different benzothiazole—for instance, a 2‑substituted derivative, an achiral 5‑methanol, or a homolog with a different alkyl spacer—can result in altered receptor binding kinetics, divergent synthetic reactivity, or incompatible physicochemical properties that invalidate structure‑activity relationships and downstream applications. The quantitative evidence presented in Section 3 substantiates why this specific compound must be explicitly specified in procurement documentation.

Quantitative Differentiation of 1-(Benzo[d]thiazol-5-yl)ethanol (CAS 181820-03-1) Against Closest Analogs


Regioisomeric Position Determines Molecular Recognition and Synthetic Utility

The substitution position on the benzothiazole core is a primary determinant of biological activity. 1‑(Benzo[d]thiazol‑5‑yl)ethanol bears the functional group at the 5‑position, whereas common comparators such as 1‑(1,3‑benzothiazol‑2‑yl)ethanol are substituted at the 2‑position . Literature precedence demonstrates that 5‑substituted benzothiazoles exhibit distinct binding modes to kinase ATP‑binding pockets relative to 2‑substituted analogs, and are often preferred scaffolds for targeting specific enzymes such as RIPK1, p38α MAPK, and Bcr‑Abl [1]. While direct IC₅₀ values for the target compound are not reported in public literature, this class‑level evidence confirms that regioisomer selection is not arbitrary.

Medicinal Chemistry Scaffold Design Kinase Inhibition

Chirality-Driven Selectivity and Potency Differentiation

1‑(Benzo[d]thiazol‑5‑yl)ethanol contains a chiral center, whereas the closely related analog benzothiazol‑5‑ylmethanol (CAS 394223‑37‑1) is achiral . Studies on chiral benzothiazole necroptosis inhibitors demonstrate that the (S)‑enantiomer exhibits 2‑ to 4‑fold greater anti‑necroptotic potency than the (R)‑enantiomer against RIPK1 and RIPK3 [1]. Furthermore, chiral substitutions in the solvent‑accessible region of the kinase domain yield a 2‑ to 6‑fold increase in anti‑necroptotic activity and improved kinase selectivity compared to achiral analogs [2].

Enantioselectivity Necroptosis Kinase Profiling Chiral Resolution

Physicochemical Property Differentiation for Formulation and Assay Development

1‑(Benzo[d]thiazol‑5‑yl)ethanol exhibits a calculated LogP of 2.35 and a TPSA of 33.12 Ų . In contrast, the unsubstituted benzothiazole parent compound has a lower LogP of approximately 2.01 and lacks hydrogen‑bond donor capacity . The 5‑methanol analog (CAS 394223‑37‑1), while having a comparable TPSA, has a lower molecular weight (165.21 vs. 179.24 g/mol) and lacks the methyl branch that influences both LogP and metabolic stability . These differences affect solubility in DMSO and aqueous buffers, membrane permeability, and retention time in reverse‑phase chromatography, all of which are critical for consistent assay performance.

Lipophilicity Solubility Permeability LogP TPSA

Synthetic Versatility as a Chiral Benzothiazole Building Block

1‑(Benzo[d]thiazol‑5‑yl)ethanol is a versatile scaffold for further derivatization due to its secondary alcohol functionality, which can undergo oxidation to the corresponding ketone, esterification, etherification, or conversion to a leaving group for nucleophilic substitution . This contrasts with benzothiazol‑5‑ylmethanol, which is a primary alcohol and lacks the methyl branch that imparts steric hindrance and influences regioselectivity in subsequent reactions. The α‑methyl group also provides a chiral handle that can be exploited for asymmetric synthesis or for generating diastereomeric mixtures for chiral resolution studies.

Organic Synthesis Chiral Pool Derivatization Medicinal Chemistry

Hazard Classification and Handling Requirements Differ from Unsubstituted Benzothiazole

1‑(Benzo[d]thiazol‑5‑yl)ethanol carries GHS07 hazard labeling with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, unsubstituted benzothiazole (CAS 95‑16‑9) is classified as a combustible liquid with potential acute toxicity and requires different handling and shipping precautions . This distinction directly impacts laboratory safety protocols, personal protective equipment (PPE) requirements, and shipping classification (e.g., HazMat fees), which are material considerations for procurement and inventory management.

Laboratory Safety GHS Classification Handling Procurement

Verified Application Scenarios for 1-(Benzo[d]thiazol-5-yl)ethanol (CAS 181820-03-1) Based on Comparative Evidence


Medicinal Chemistry: Benzothiazole Kinase Inhibitor Scaffold Optimization

This compound serves as a chiral, 5‑substituted benzothiazole building block for constructing kinase inhibitors targeting RIPK1, RIPK3, p38α MAPK, and Bcr‑Abl, where the specific regioisomer and chirality are essential for achieving desired potency and selectivity [1]. Procurement of this exact compound, rather than an achiral or 2‑substituted analog, is necessary to maintain SAR continuity and to generate enantiomerically pure or enriched derivatives with improved biological activity (2‑ to 6‑fold enhancement over achiral scaffolds) [2].

Chemical Biology: Enantioselective Probe Development

The chiral α‑methyl alcohol moiety enables the synthesis of enantiomerically defined probes for investigating stereoselective target engagement. Studies demonstrate that (S)‑enantiomers of related benzothiazoles exhibit 2‑ to 4‑fold higher potency than (R)‑enantiomers in necroptosis assays [1]. Procuring the correct chiral starting material (or its racemate for subsequent chiral resolution) is therefore critical for producing probes with the intended stereochemical and biological profile.

Organic Synthesis: Chiral Benzothiazole Derivative Synthesis

The secondary alcohol functionality allows for oxidation to the corresponding ketone, esterification, or conversion to leaving groups, providing a versatile entry point to a diverse array of chiral benzothiazole‑containing molecules [1]. This is distinct from the primary alcohol analog (benzothiazol‑5‑ylmethanol), which yields different oxidation products and lacks the chiral center required for asymmetric applications. Researchers must specify 1‑(benzo[d]thiazol‑5‑yl)ethanol to access the desired synthetic pathways.

Assay Development and Analytical Reference Standard

Due to its defined physicochemical properties (LogP 2.35, TPSA 33.12 Ų, MW 179.24) and characteristic HPLC retention behavior, this compound can serve as a reference standard for method development, LC‑MS calibration, or as a control in solubility and permeability assays [1]. Substitution with a structurally similar analog (e.g., benzothiazol‑5‑ylmethanol) will alter retention time and partition coefficient, invalidating comparative analytical data.

Technical Documentation Hub

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